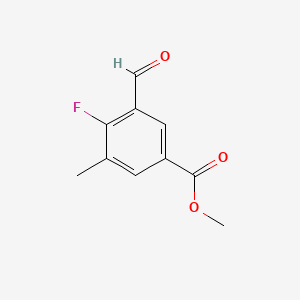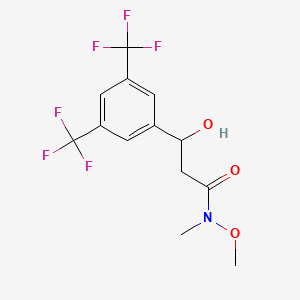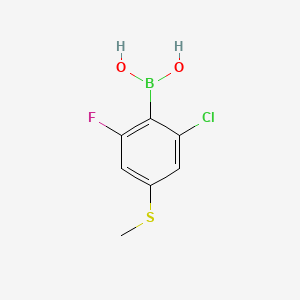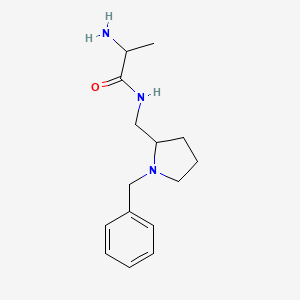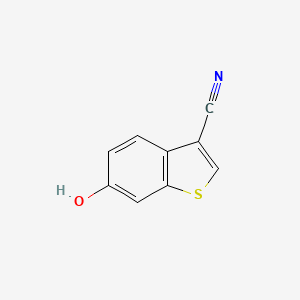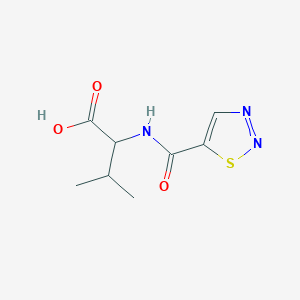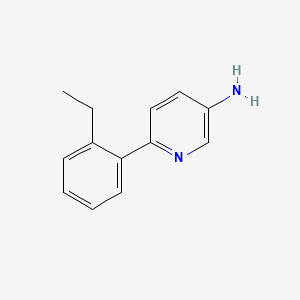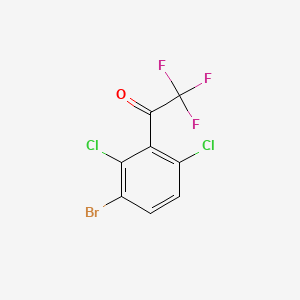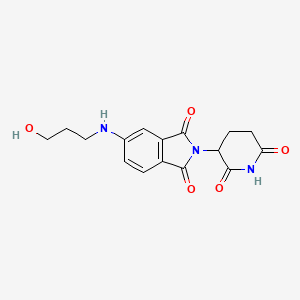
Pomalidomide-5'-C3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5’-C3-OH is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It has shown improved efficacy and a better toxicity profile compared to its predecessors, lenalidomide and thalidomide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide involves several steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then reduced to form pomalidomide. The process is designed to be simple, cost-effective, and feasible for large-scale production .
Industrial Production Methods
Industrial production methods for pomalidomide focus on optimizing yield and purity. The process typically involves the use of continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient production . This method can achieve an overall yield of 38-47% .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate can be reduced to form the final product.
Substitution: Pomalidomide can undergo substitution reactions to form various conjugates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include various pomalidomide derivatives and conjugates, which are used for different therapeutic applications .
Scientific Research Applications
Pomalidomide-5’-C3-OH has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide exerts its effects through several mechanisms:
Inhibition of Proliferation: It inhibits the proliferation of hematopoietic tumor cells and induces apoptosis.
Immunomodulatory Activity: Pomalidomide enhances T cell and natural killer cell-mediated immunity.
Interaction with Bone Marrow Microenvironment: It downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, which is crucial for disease progression.
Comparison with Similar Compounds
Pomalidomide is part of the IMiD class of drugs, which also includes thalidomide and lenalidomide . Compared to these compounds, pomalidomide is more potent and has a better toxicity profile . It is effective in patients who are resistant to lenalidomide and thalidomide, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
List of Similar Compounds
Thalidomide: The parent compound of the IMiD class, known for its anti-angiogenic and immunomodulatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
Pomalidomide-5’-C3-OH stands out due to its enhanced potency and efficacy, especially in resistant cases, making it a unique and valuable compound in the treatment of multiple myeloma and other conditions .
Properties
Molecular Formula |
C16H17N3O5 |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c20-7-1-6-17-9-2-3-10-11(8-9)16(24)19(15(10)23)12-4-5-13(21)18-14(12)22/h2-3,8,12,17,20H,1,4-7H2,(H,18,21,22) |
InChI Key |
QCCBIUMUHHUABF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


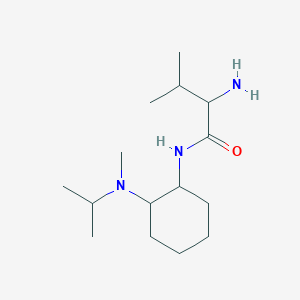
![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)
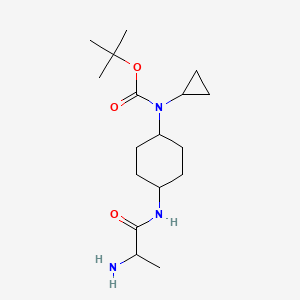
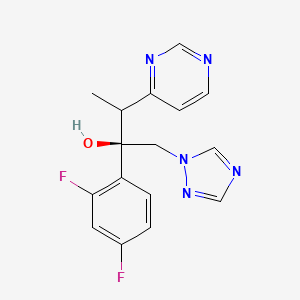
![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
